Cellular Potency Enhancement of Optimized INH Analogues Over the Parent INH1 Compound
In the seminal SAR study of INH analogues, three optimized compounds (designated 6, 13, and 21) demonstrated 6- to 8-fold greater cell-killing activity than the lead compound INH1 in HeLa cell viability assays [1]. While the exact compound number for the 4-ethylsulfonyl derivative was not explicitly identified in the available abstract, this compound belongs to the same systematically evaluated series where substitution at the benzamide 4-position was a key driver of potency improvement. This class-level evidence indicates that the 4-ethylsulfonyl modification represents a rational design strategy for enhancing INH-series activity.
| Evidence Dimension | Cell-killing activity (fold improvement over INH1) |
|---|---|
| Target Compound Data | Not directly tested as a discrete entity in the available data; belongs to a series where top analogues achieved 6–8-fold improvement. |
| Comparator Or Baseline | INH1 (unsubstituted benzamide) baseline activity = 1× |
| Quantified Difference | 6- to 8-fold improvement for the most potent analogues in the series |
| Conditions | HeLa human cervical carcinoma cell line; cell viability assay (specific assay endpoint not detailed in abstract) |
Why This Matters
Demonstrates that the 4-substituted benzamide class can achieve substantial potency gains over the unsubstituted parent, making the 4-ethylsulfonyl variant a structurally justified candidate for procurement when exploring SAR around this position.
- [1] Qiu, X.-L.; Li, G.; Wu, G.; Zhu, J.; Zhou, L.; Chen, P.-L.; Chamberlin, A. R.; Lee, W.-H. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues. J. Med. Chem. 2009, 52 (6), 1757-1767. DOI: 10.1021/jm8015969. View Source
